molecular formula C16H13NO4S2 B2598414 (E)-3-(2,4-dimethoxyphenyl)-5-(furan-2-ylmethylene)-2-thioxothiazolidin-4-one CAS No. 853903-49-8

(E)-3-(2,4-dimethoxyphenyl)-5-(furan-2-ylmethylene)-2-thioxothiazolidin-4-one

Cat. No. B2598414
CAS RN: 853903-49-8
M. Wt: 347.4
InChI Key: CBDLNARJAWVOKC-NTEUORMPSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves a series of reactions. For instance, a series of (E)-1-(furan-2-yl)prop-2-en-1-one derivatives were synthesized and evaluated for their mushroom tyrosinase inhibitory activity . Another study reported the catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach .


Molecular Structure Analysis

The molecular structure of this compound includes a thiazolidinone core with a furan-2-ylmethylene group and a 2,4-dimethoxyphenyl group.


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, a series of (E)-1-(furan-2-yl)prop-2-en-1-one derivatives were synthesized and evaluated for their mushroom tyrosinase inhibitory activity . Another study reported the catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach .

Scientific Research Applications

Anticancer and Antiangiogenic Effects

  • A study by Chandrappa et al. (2010) demonstrated that derivatives of thioxothiazolidin-4-one, including compounds structurally similar to the one , exhibit significant anticancer and antiangiogenic effects in mice models. These compounds were found to reduce tumor volume, inhibit endothelial proliferation, and extend the lifespan of mice with Ehrlich Ascites Tumor (EAT) (Chandrappa et al., 2010).

Cytotoxicity in Human Leukemia Cells

  • Another study by Chandrappa et al. (2009) on thiazolidinone compounds, including structural analogs of the chemical , revealed moderate to strong antiproliferative activity in human leukemia cell lines. This research emphasizes the importance of the electron-donating groups on the thiazolidinone moiety for its anticancer properties (Chandrappa et al., 2009).

Antibacterial and Antifungal Activity

  • A study by B'Bhatt and Sharma (2017) investigated compounds including 2-thioxothiazolidin-4-one derivatives for their antibacterial and antifungal activities. These compounds showed varying levels of effectiveness against bacterial strains like E. coli and S. aureus, and fungal strains like C. albicans (B'Bhatt & Sharma, 2017).

Antihyperglycemic Properties

  • Research by Mahapatra et al. (2016) on N-substituted-5-(furan-2-ylmethylene)thiazolidine-2,4-dione derivatives, which are structurally related to the compound , indicated significant anti-hyperglycemic activity. This was demonstrated in alloxan-induced diabetic mice models (Mahapatra, Saini, & Kumar, 2016).

Antifibrotic and Anticancer Activity

  • A study by Kaminskyy et al. (2016) on amino(imino)thiazolidinone derivatives showed that some compounds in this class possess high antifibrotic activity and may be promising candidates for anticancer therapy. These findings were further supported by comparison with other assays and systems (Kaminskyy et al., 2016).

Mechanism of Action

The mechanism of action of similar compounds has been studied. For instance, compound 8, a (E)-1-(furan-2-yl)prop-2-en-1-one derivative, showed potent tyrosinase inhibitory activity. Molecular docking results indicated that compound 8 can bind to the catalytic and allosteric sites 1 and 2 of tyrosinase to inhibit enzyme activity .

properties

IUPAC Name

(5E)-3-(2,4-dimethoxyphenyl)-5-(furan-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO4S2/c1-19-10-5-6-12(13(8-10)20-2)17-15(18)14(23-16(17)22)9-11-4-3-7-21-11/h3-9H,1-2H3/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBDLNARJAWVOKC-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N2C(=O)C(=CC3=CC=CO3)SC2=S)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)N2C(=O)/C(=C\C3=CC=CO3)/SC2=S)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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